![molecular formula C12H16BrN B2591016 2-[(2-Bromophenyl)methyl]piperidine CAS No. 450387-28-7](/img/structure/B2591016.png)

2-[(2-Bromophenyl)methyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

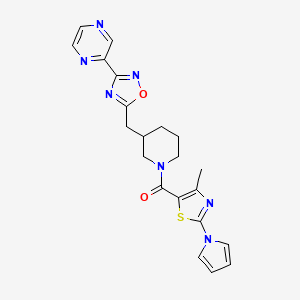

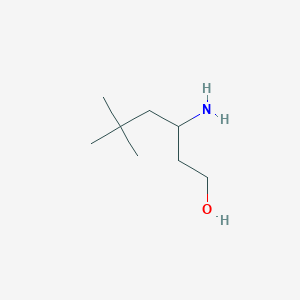

2-[(2-Bromophenyl)methyl]piperidine is a chemical compound with the molecular formula C12H16BrN and a molecular weight of 254.17 . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of substituted piperidines is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research .

Molecular Structure Analysis

The molecular structure of 2-[(2-Bromophenyl)methyl]piperidine consists of a piperidine ring attached to a bromophenyl group . The InChI code for this compound is 1S/C12H16BrN/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-2,5,7,11,14H,3-4,6,8-9H2 .

Chemical Reactions Analysis

Piperidine derivatives, including 2-[(2-Bromophenyl)methyl]piperidine, can undergo various chemical reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Physical And Chemical Properties Analysis

2-[(2-Bromophenyl)methyl]piperidine is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the retrieved data.

Scientific Research Applications

Binding Affinity and Selectivity

A study by Sikazwe et al. (2009) reviews the contributions of arylcycloalkylamines, such as phenyl piperidines, to the potency and selectivity of binding affinity at D(2)-like receptors. The research emphasizes the importance of arylalkyl substituents in enhancing the selectivity and potency of synthesized agents towards these receptors, suggesting potential applications in the development of antipsychotic agents (Sikazwe et al., 2009).

Therapeutic Applications

Rathi et al. (2016) provide an extensive review of piperazine derivatives, including 2-[(2-Bromophenyl)methyl]piperidine, for therapeutic uses. The paper discusses the incorporation of the piperazine moiety in drugs with various therapeutic applications, such as antipsychotic, antidepressant, and anticancer activities. It highlights the flexibility of the piperazine ring in drug discovery, offering insights into the design of new molecules with enhanced pharmacological profiles (Rathi et al., 2016).

Synthetic Methodologies

Qiu et al. (2009) discussed the synthesis of 2-fluoro-4-bromobiphenyl, a compound related to 2-[(2-Bromophenyl)methyl]piperidine, highlighting the challenges and solutions in developing a practical synthesis method for such compounds. This study is particularly relevant for the synthesis of complex molecules that may serve as key intermediates in the manufacture of pharmaceuticals, demonstrating the compound's role in facilitating the development of efficient synthetic routes (Qiu et al., 2009).

Pharmacological Effects and Drug Design

The pharmacological significance of piperidine alkaloids, with emphasis on 2-[(2-Bromophenyl)methyl]piperidine derivatives, is discussed by Singh et al. (2021). This review elaborates on the diverse clinical applications of piperidine alkaloids, highlighting their potential in drug research and the development of new therapeutic profiles. It underscores the importance of piperidine as a core structure in medicinal chemistry for generating pharmacologically active compounds (Singh et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[(2-bromophenyl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN/c13-12-7-2-1-5-10(12)9-11-6-3-4-8-14-11/h1-2,5,7,11,14H,3-4,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIKOXAJYCHFED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Bromophenyl)methyl]piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)

![methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2590937.png)

![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2590939.png)

![Methyl (E)-4-[4-(4-ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2590941.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2590943.png)

![4-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2590946.png)

![10,12-Bis(4-methoxyphenyl)-3,4,5,6,8,10-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2590947.png)

![N-(benzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2590949.png)

![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)